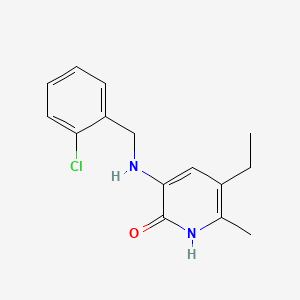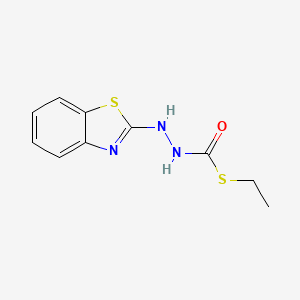
S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate: is a chemical compound with the molecular formula C10H11N3OS2 . It is known for its unique structure, which includes a benzothiazole ring and a hydrazinecarbothioate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate typically involves the reaction of 2-mercaptobenzothiazole with ethyl chloroformate in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains .
Medicine: Research has explored the compound’s potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
- S-Ethyl 2-(2-benzothiazolyl)hydrazinecarbothioate
- S-[(6-ethoxy-1,3-benzothiazol-2-yl)methyl] (2E)-2-[1-methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbothioate
Uniqueness: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a hydrazinecarbothioate group.
Propiedades
Número CAS |
6961-72-4 |
|---|---|
Fórmula molecular |
C10H11N3OS2 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
S-ethyl N-(1,3-benzothiazol-2-ylamino)carbamothioate |
InChI |
InChI=1S/C10H11N3OS2/c1-2-15-10(14)13-12-9-11-7-5-3-4-6-8(7)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
BVFCGXKKWLKRLJ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)NNC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


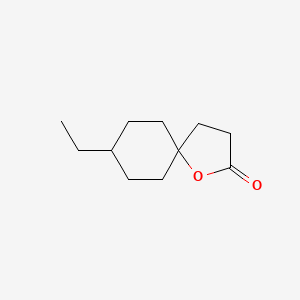

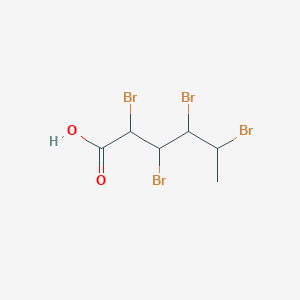

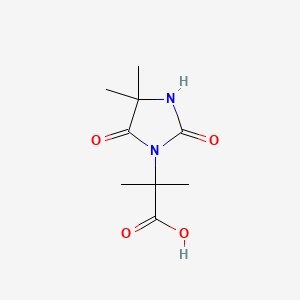


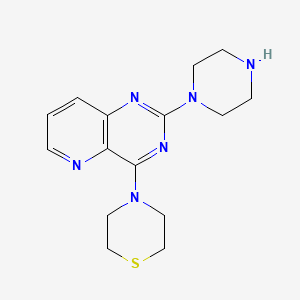
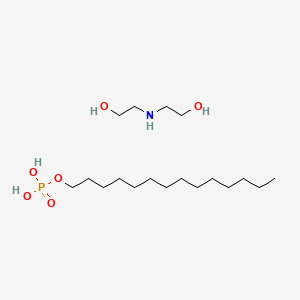
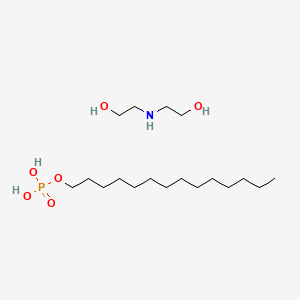
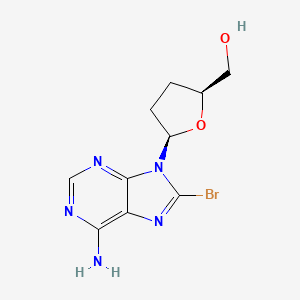
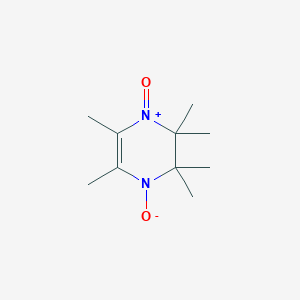
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
